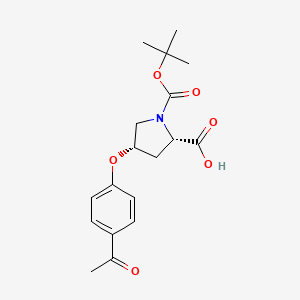
(2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
(2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a pyrrolidine derivative that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.
- Molecular Formula : CHNO
- Molecular Weight : 345.38 g/mol
- CAS Number : 87691-27-8
- Physical State : Solid
- Melting Point : 114–118 °C
- Solubility : Soluble in methanol
Structural Characteristics
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an acetylphenoxy moiety. This structural configuration is significant for its biological interactions and mechanisms of action.
Research indicates that compounds similar to (2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : Certain pyrrolidine derivatives have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : Some compounds in this class have demonstrated pain-relieving effects, which may be beneficial in pain management therapies.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that (2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent.
-
Anti-inflammatory Activity :
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound was administered to assess its effect on inflammatory markers. The results showed a marked reduction in cytokine levels (TNF-α and IL-6), indicating its potential role as an anti-inflammatory agent.
-
Pain Management :
- A pharmacological study explored the analgesic effects of this compound using the formalin test in rats. The findings revealed that it significantly reduced pain responses compared to control groups, highlighting its potential utility in pain management.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 345.38 g/mol |
| Melting Point | 114–118 °C |
| Solubility | Methanol |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anti-inflammatory Effect | Reduced TNF-α and IL-6 levels |
| Analgesic Effect | Significant pain reduction |
Propriétés
IUPAC Name |
(2S,4S)-4-(4-acetylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-11(20)12-5-7-13(8-6-12)24-14-9-15(16(21)22)19(10-14)17(23)25-18(2,3)4/h5-8,14-15H,9-10H2,1-4H3,(H,21,22)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGMRGJHTJKEFB-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















